2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid is a chemical compound with potential pharmacological applications. It is categorized under the class of benzo[c]chromene derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its structural similarity to natural products and its potential therapeutic effects.
The synthesis of 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid typically involves several key steps:
The synthesis is monitored using thin-layer chromatography (TLC), and products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For example, proton NMR spectra may be recorded at frequencies of 300 or 400 MHz to confirm the structure of synthesized compounds .
The molecular structure of 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid features a complex arrangement that includes:
The compound exhibits a melting point range that can be determined through crystallization methods. Characterization data includes:
The compound can undergo various chemical reactions typical for carboxylic acids and phenolic compounds. Notably:
Reactions are often carried out under controlled conditions with solvents that facilitate desired transformations while minimizing side products. Reaction progress is tracked using TLC or HPLC to ensure purity and yield .
The mechanism by which 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid exerts its biological effects may involve:
Research indicates that derivatives of benzo[c]chromenes exhibit various biological activities including anti-inflammatory and anticancer properties, suggesting that this compound may also possess similar mechanisms .
The physical properties include:
Chemical properties encompass:
Relevant data from spectroscopic analyses support these properties, indicating how they influence the compound's behavior in biological systems .
2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts, contributing to the field of medicinal chemistry .
Benzo[c]chromen derivatives represent a structurally unique class of compounds with a rich history in medicinal chemistry. These tricyclic scaffolds feature a fused aromatic system comprising a chromen core (benzopyran) annulated with an additional benzene ring. The specific tetrahydro-6H-benzo[c]chromen-6-one scaffold present in 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid emerged as a focus of pharmaceutical interest in the early 2000s, with the compound first appearing in chemical literature around 2003-2004. Its structural design was inspired by natural cannabinoids and other biologically active oxygen heterocycles, with researchers aiming to develop novel synthetic analogs with improved pharmacological profiles [4] [8]. The partial saturation of the terminal ring distinguishes this scaffold from fully aromatic chromenes, potentially conferring distinct conformational properties relevant to bioactivity modulation. Early synthetic efforts targeted this scaffold as a privileged structure for central nervous system drug discovery, particularly exploring its potential interactions with cannabinoid receptors and other neurological targets [8].
The introduction of an acetic acid chain via an ether linkage at the 3-position of the chromen scaffold represents a critical structural feature of this compound. Oxygenated acetic acid functionalities serve as versatile bioisosteric replacements for carboxylic acid-containing natural products and pharmaceuticals. This moiety significantly influences the compound's physicochemical properties, including its acid dissociation constant (predicted pKa ≈ 3.06) and lipophilicity profile (calculated logP ≈ 3.13), which collectively impact membrane permeability and target engagement [4] [8]. The flexible acetic acid chain enables diverse binding modes with target proteins, potentially acting as a hydrogen-bond acceptor/donor and forming electrostatic interactions with biological targets. This structural element is particularly relevant for endocannabinoid system modulation, as endogenous ligands frequently employ carboxylic acid functionalities for receptor recognition and activation. The presence of this moiety positions the compound as a potential functional analog of phytocannabinoid metabolites and synthetic cannabinoid derivatives designed for peripheral target engagement [8].
Despite promising structural features, significant research gaps exist regarding the therapeutic applications of this specific tetrahydro-6H-benzo[c]chromen-6-one derivative. Most published studies focus on preliminary in vitro screening data, with a conspicuous absence of comprehensive in vivo pharmacological validation. The positional isomerism of the methyl group (3-methyl vs. 4-methyl substitution) remains underexplored, despite evidence suggesting that methyl position significantly influences molecular conformation and biological activity [4] [6]. Furthermore, research has predominantly examined the compound's potential for neurological applications, overlooking possible utility in other therapeutic areas such as oncology or metabolic disorders. Critical gaps exist in understanding its metabolic fate, pharmacokinetic profile, and precise mechanism of action at molecular targets. The compound is commercially available primarily as a research standard rather than a therapeutic candidate, reflecting the early-stage nature of its investigation [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7